(2-(Trifluoromethyl)thiazol-5-yl)methanamine
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Overview
Description
(2-(Trifluoromethyl)thiazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanamine typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, reacting 2-bromo-1,1,1-trifluoroethane with thiourea under basic conditions can yield the thiazole ring.
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Introduction of the Methanamine Group: : The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with a suitable amine source, such as ammonia or an amine salt, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2-(Trifluoromethyl)thiazol-5-yl)methanamine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Varied substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(Trifluoromethyl)thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the trifluoromethyl group often exhibit improved pharmacokinetic properties, and the thiazole ring is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism by which (2-(Trifluoromethyl)thiazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes, receptors, or other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)thiazol-4-yl)methanamine
- (2-(Trifluoromethyl)thiazol-5-yl)ethanamine
- (2-(Trifluoromethyl)thiazol-5-yl)propanamine
Uniqueness
Compared to similar compounds, (2-(Trifluoromethyl)thiazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIFKJLMIUEHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393534-24-1 |
Source
|
Record name | 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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